![molecular formula C16H14F3NO B4972275 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the GABAB receptor, which is a type of G protein-coupled receptor that regulates neurotransmitter release in the central nervous system. This compound has been used to study the role of GABAB receptors in various physiological and pathological processes, such as pain, addiction, and epilepsy.
Mécanisme D'action
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide binds to the GABAB receptor at a specific site, which prevents the activation of the receptor by its endogenous ligand, gamma-aminobutyric acid (GABA). This results in the inhibition of GABA-mediated neurotransmitter release, leading to a decrease in neuronal excitability. The mechanism of action of this compound is highly specific and does not affect other G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, suggesting its potential use as an analgesic. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol, indicating its potential use as a treatment for addiction. Additionally, this compound has been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide is its high potency and selectivity for the GABAB receptor, which allows for precise manipulation of neuronal activity. This compound is also stable and can be easily synthesized, making it a cost-effective tool for scientific research. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide research could include the development of more potent and selective GABAB receptor antagonists, the investigation of its effects on other physiological processes, and the exploration of its therapeutic potential in various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide involves the reaction of 4-methylbenzyl chloride with 2,2,2-trifluoroacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-11-7-9-13(10-8-11)14(12-5-3-2-4-6-12)20-15(21)16(17,18)19/h2-10,14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMZEYPJWWCXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

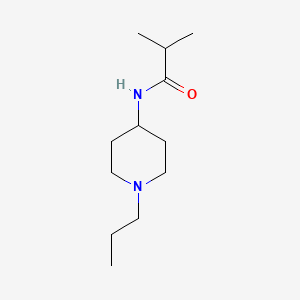
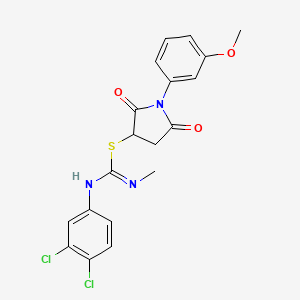
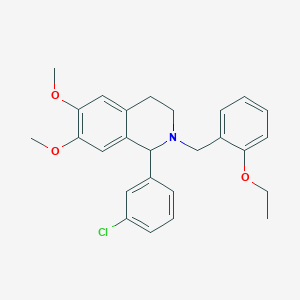
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)

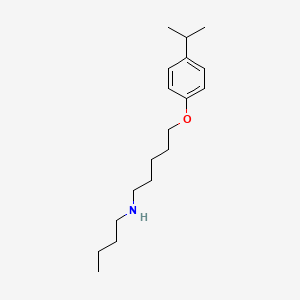

![1-(2,5-dimethoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4972251.png)
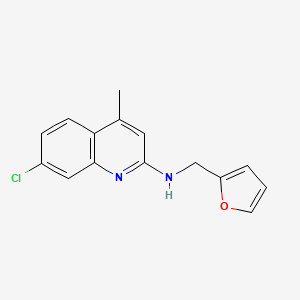
![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972261.png)
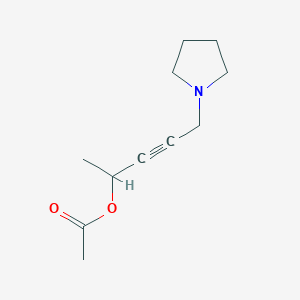
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
